molecular formula C22H20N2 B3263929 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole CAS No. 381710-85-6

2-Benzyl-1-phenethyl-1H-benzo[d]imidazole

Cat. No.: B3263929
CAS No.: 381710-85-6
M. Wt: 312.4 g/mol
InChI Key: OXLUHHXUENYARD-UHFFFAOYSA-N
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Description

2-Benzyl-1-phenethyl-1H-benzo[d]imidazole is a novel chemical entity designed for research purposes, featuring the privileged 1H-benzo[d]imidazole scaffold. This heterocyclic core is structurally analogous to purine bases, enabling diverse interactions with biological systems, and is a key component in numerous therapeutically active compounds . Benzimidazole derivatives are extensively investigated in medicinal chemistry for their wide spectrum of biological activities. Research indicates that 2-phenyl-1H-benzo[d]imidazole-based compounds act as potent inhibitors of α-glucosidase, an enzyme target for managing postprandial hyperglycemia in type 2 diabetes . Other studies highlight significant antiproliferative activity of N-alkylated benzimidazole derivatives against various cancer cell lines, including triple-negative breast cancer (TNBC) . Furthermore, analogous structures demonstrate promising antitubercular efficacy against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis . Recent synthetic methodologies have focused on efficient, green chemistry approaches for constructing 1,2-disubstituted benzimidazoles, underscoring their continued relevance in drug discovery . This compound is provided exclusively for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLUHHXUENYARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Benzyl 1 Phenethyl 1h Benzo D Imidazole Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for the synthesis of the 2-benzyl-1-phenethyl-1H-benzo[d]imidazole scaffold rely on well-established chemical transformations, primarily focusing on the construction of the benzimidazole (B57391) core followed by appropriate substitutions.

Condensation Reactions for Benzimidazole Core Formation

The cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its equivalent. To obtain the 2-benzylbenzimidazole core, which is the precursor to the target molecule, o-phenylenediamine is typically condensed with phenylacetic acid or its derivatives.

One established method involves heating a mixture of o-phenylenediamine dihydrochloride and phenylacetic acid in water under reflux. The reaction mixture is then made basic to precipitate the 2-benzylbenzimidazole product. japsonline.com This approach, known as the Phillips-Ladenburg synthesis, is a widely used and cost-effective method for preparing 2-substituted benzimidazoles.

The general reaction is as follows:

o-phenylenediamine + Phenylacetic acid → 2-Benzyl-1H-benzimidazole + 2 H₂O

Microwave irradiation has also been employed to accelerate this condensation, often in the presence of a promoter like acetic acid, leading to the formation of 1,2-disubstituted benzimidazoles in a one-pot reaction from o-phenylenediamine and an excess of an aldehyde. researchgate.netsemanticscholar.org

ReactantsReagents/ConditionsProductYieldReference
o-phenylenediamine dihydrochloride, Phenylacetic acidWater, reflux, then NH₄OH2-Benzyl-1H-benzimidazoleNot specified japsonline.com
o-phenylenediamine, Benzaldehyde (2 equiv.)Acetic acid, microwave irradiation1-Benzyl-2-phenyl-1H-benzimidazoleHigh researchgate.net

N-Alkylation and C-2 Substitution Strategies

Once the 2-benzyl-1H-benzimidazole core is formed, the subsequent step is the introduction of the phenethyl group at the N-1 position. This is typically achieved through an N-alkylation reaction. The benzimidazole is treated with a phenethyl halide (e.g., phenethyl bromide or chloride) in the presence of a base. The base deprotonates the acidic N-H of the benzimidazole, generating a nucleophilic anion that then attacks the electrophilic carbon of the phenethyl halide in an Sₙ2 reaction.

Alternatively, the synthesis can be approached by first N-alkylating o-phenylenediamine with a phenethyl group to form N-phenethyl-o-phenylenediamine. This intermediate is then condensed with phenylacetic acid or its derivatives to directly form this compound. This latter strategy offers better control over the regioselectivity of the N-substitution.

For the C-2 substitution, while direct C-H benzylation of a pre-formed 1-phenethyl-1H-benzimidazole is less common in classical synthesis, modern methods are exploring such pathways. Traditionally, the benzyl (B1604629) group at the C-2 position is installed during the initial condensation reaction.

A general scheme for N-alkylation is:

2-Benzyl-1H-benzimidazole + Phenethyl bromide + Base → this compound + Salt + H₂O

Starting MaterialAlkylating AgentBase/ConditionsProductReference
1H-Benzo[d]imidazol-2-amineBenzyl halidesNot specified1-Benzyl-1H-benzo[d]imidazol-2-amines connectjournals.comresearchgate.net
2-Benzylthiomethyl-1H-benzimidazoleBenzyl chloride/bromideK₂CO₃N-benzyl-2-(benzylthio)methyl benzimidazoles researchgate.net

Functional Group Interconversions on the Benzimidazole Nucleus

Functional group interconversions on the pre-formed this compound can be utilized to synthesize a variety of derivatives. For instance, if the benzyl or phenethyl moieties contain functional groups such as nitro or methoxy groups, these can be chemically transformed. A nitro group can be reduced to an amino group, which can then undergo a plethora of further reactions like diazotization or acylation. A methoxy group can be cleaved to a hydroxyl group, which can then be alkylated or esterified.

These transformations allow for the diversification of the basic this compound structure, enabling the synthesis of a library of related compounds for structure-activity relationship studies. While specific examples for the target molecule are not abundant in the literature, the principles of functional group interconversion are fundamental in organic synthesis and are applicable to this scaffold.

Advanced and Green Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of benzimidazole derivatives. These advanced protocols often involve the use of catalysts to achieve transformations that are difficult or inefficient to perform using classical methods.

Transition-Metal-Catalyzed Synthesis of Benzimidazole Derivatives

Transition metals, particularly copper and palladium, have been extensively used to catalyze the formation of C-N and C-C bonds in the synthesis of benzimidazoles. A notable example is the copper-catalyzed three-component coupling reaction of an N-substituted o-phenylenediamine, a terminal alkyne, and a sulfonyl azide to produce 1,2-disubstituted benzimidazoles. nih.gov This methodology could be adapted for the synthesis of this compound by using N-phenethyl-o-phenylenediamine, phenylacetylene, and a suitable azide.

Another advanced strategy is the dehydrogenative coupling of alcohols. Transition-metal catalysts, including those based on iron and ruthenium, can facilitate the reaction between an o-phenylenediamine and a primary alcohol to form a 1,2-disubstituted benzimidazole. researchgate.net In the context of the target molecule, this would involve the reaction of N-phenethyl-o-phenylenediamine with benzyl alcohol.

ReactantsCatalyst/ReagentsProduct TypeReference
N-substituted o-phenylenediamines, Terminal alkynes, Sulfonyl azidesCopper catalysts1,2-Disubstituted benzimidazoles nih.gov
Primary alcohols, Aromatic diaminesIron catalyst1,2-Disubstituted benzimidazoles researchgate.net
Benzyl alcohol, 1,2-phenylenediaminePMO-IL-WO₄²⁻ nanocatalyst1,2-disubstituted benzimidazoles researchgate.net

Metal-Free and Organocatalytic Methodologies

The development of metal-free synthetic routes is a key area of green chemistry. For the synthesis of benzimidazoles, several metal-free protocols have been reported. These often involve the use of an organocatalyst or are promoted by green solvents or energy sources.

For instance, the condensation of o-phenylenediamine with aldehydes can be catalyzed by Brønsted acidic ionic liquids, providing a reusable and metal-free catalytic system. buu.ac.th This method has been successfully used for the selective synthesis of 2-substituted and N-alkylated 1,2-disubstituted benzimidazoles. buu.ac.th

Another metal-free approach involves the use of acetic acid as a catalyst under microwave heating conditions for the synthesis of aryl-substituted benzimidazoles. mdpi.com This method is environmentally friendly and efficient. Furthermore, aqueous synthesis of benzimidazoles through intramolecular amination of aryl iodides without any added catalyst represents a highly sustainable approach. nih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
o-phenylenediamines, AldehydesBrønsted acidic ionic liquid2-Substituted and 1,2-disubstituted benzimidazoles buu.ac.th
o-phenylenediamine, Aromatic aldehydeAcetic acid, microwave heatingAryl-substituted benzimidazoles mdpi.com
N-(2-iodoaryl)benzamidineK₂CO₃, Water, 100 °CBenzimidazole derivatives nih.gov

One-Pot Multicomponent Reactions for Enhanced Efficiency

The synthesis of this compound derivatives has been significantly advanced by the adoption of one-pot multicomponent reactions (MCRs). acs.org These reactions, where three or more reactants are combined in a single vessel to form a product that incorporates portions of all reactants, offer substantial benefits in terms of efficiency, atom economy, and reduced waste generation. acs.org MCRs streamline synthetic processes by eliminating the need for isolating intermediates, which in turn saves time, solvents, and energy. researchgate.net

The general strategy for synthesizing the benzimidazole core via an MCR involves the condensation of an o-phenylenediamine, an aldehyde, and a third component, which can vary. researchgate.net For derivatives of this compound, this typically involves the reaction of N-phenethylbenzene-1,2-diamine with phenylacetaldehyde or a related carbonyl compound. Various catalysts and reaction conditions have been developed to optimize these transformations, often leading to high yields with simple work-up procedures. bohrium.com

For example, a common one-pot approach is the condensation of o-phenylenediamines with a wide range of aldehydes. ijrar.org Catalysts such as ammonium bromide or ammonium chloride have proven effective in facilitating this reaction at room temperature or slightly elevated temperatures, making the process more energy-efficient. rasayanjournal.co.in The use of organic salts like ammonium acetate in absolute ethanol has also been reported to produce 2-substituted benzimidazoles in excellent yields through simple recrystallization of the product. bohrium.com These methods are highly valued for their operational simplicity and reduced environmental impact.

The table below summarizes representative components and catalysts used in one-pot syntheses of related benzimidazole structures.

Reactant 1Reactant 2CatalystSolventKey Advantages
o-phenylenediamineAromatic AldehydeAmmonium BromideEthanolSimple, eco-friendly, good yield at room temperature.
o-phenylenediamineAromatic AldehydeAmmonium AcetateAbsolute EthanolHigh selectivity, excellent yields, simple work-up. bohrium.com
o-phenylenediamineAromatic AcidAmmonium ChlorideEthanolEconomically viable, good yields at moderate temperatures. rasayanjournal.co.in
2-Aminobenzimidazole (B67599)Aromatic AldehydePiperidine (Microwave)DichloromethaneRapid reaction, access to complex fused imidazoles. acs.org

Aqueous-Phase Synthesis and Environmentally Benign Techniques

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for benzimidazole derivatives. A key focus has been the replacement of volatile and often toxic organic solvents with water. nih.gov Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and low cost. samipubco.com

Aqueous-phase synthesis of benzimidazoles has been successfully achieved through various methods. One straightforward approach involves the condensation of o-phenylenediamines and aldehydes in water, often facilitated by a catalyst. ijrar.org For instance, L-proline has been used as a versatile and inexpensive organocatalyst for this reaction in an aqueous medium under reflux conditions, yielding the desired products in good to excellent yields. ijrar.org Another innovative technique employs surfactants, such as sodium lauryl ether sulfate (SLES), in water. samipubco.com The surfactant forms micelles that can dissolve the water-insoluble organic reactants, creating a microenvironment where the reaction can proceed efficiently at ambient temperature, thus avoiding the need for organic solvents and high energy input. samipubco.com

Other environmentally friendly techniques include the use of recyclable catalysts and solvent-free conditions. semanticscholar.orgnih.gov Nano-catalysts, such as nano-Fe2O3 and ZnO nanoparticles, have been utilized in aqueous media, offering advantages like high efficiency, short reaction times, and the ability to be recovered and reused for multiple cycles. semanticscholar.orgnih.gov Microwave-assisted synthesis, sometimes under solvent-free conditions, has also emerged as a powerful green method, drastically reducing reaction times from hours to minutes and often increasing product yields. nih.gov

The table below highlights several environmentally benign techniques for benzimidazole synthesis.

MethodCatalyst/MediumKey Features
Aqueous SynthesisWater / K2CO3Transition-metal-free, economical, and environmentally valuable. nih.gov
Organocatalysis in WaterL-Proline / Aqueous MediaInexpensive catalyst, green solvent, good to excellent yields. ijrar.org
Micellar CatalysisSodium Lauryl Ether Sulfate (SLES) in WaterAvoids organic solvents, rapid reaction at ambient temperature, high yields. samipubco.com
Nano-catalysisNano-Fe2O3 / Aqueous MediaRecyclable catalyst, high efficiency, short reaction times. semanticscholar.org
Microwave-Assisted SynthesisEr(OTf)3 / Solvent-freeDrastically reduced reaction times, enhanced yields, mild conditions. nih.gov

Spectroscopic and Chromatographic Methods for Compound Verification

Following the synthesis of this compound and its derivatives, rigorous characterization is essential to confirm the chemical structure and assess the purity of the compound. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are among the most powerful tools for elucidating the molecular structure. ¹H NMR provides detailed information about the number and types of protons and their neighboring environments, while ¹³C NMR identifies the carbon skeleton of the molecule. jyoungpharm.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of C=N bonds within the imidazole (B134444) ring and aromatic C-H bonds, among others. connectjournals.comjapsonline.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.netconnectjournals.com

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of product purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and precise method for the separation, identification, and quantification of benzimidazole derivatives. nih.gov Reversed-phase HPLC is commonly used, where the retention of the compound on a nonpolar stationary phase is related to its structure and lipophilicity. researchgate.net The method can be validated for selectivity, accuracy, and precision to ensure reliable purity assessment. nih.gov

Together, these methods provide comprehensive data to unambiguously verify the identity and purity of the synthesized this compound derivatives, ensuring their suitability for further study.

Exploration of Biological Activities of 2 Benzyl 1 Phenethyl 1h Benzo D Imidazole Derivatives in Pre Clinical Models

Investigation of Antiproliferative and Cytotoxic Effects

Derivatives of the 2-benzyl-1-phenethyl-1H-benzo[d]imidazole framework have been the subject of extensive research to determine their potential as anticancer agents. These investigations have spanned from initial screenings against various cancer cell lines to more in-depth studies of their mechanisms of action and in vivo efficacy.

Screening in Various Cancer Cell Lines (e.g., MDA-MB-231, HCT116, HeLa, A549)

A variety of 2-substituted benzimidazole (B57391) derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, certain benzimidazole derivatives have shown high cytotoxic activity against the MCF-7 breast cancer cell line and moderate activity against HCT-116 colon cancer cells. waocp.org Specifically, one study identified a derivative with an IC50 value of 8.86±1.10 µg/mL against MCF-7 cells and another with an IC50 of 16.18±3.85 µg/mL against HCT-116 cells. waocp.org

Further studies have expanded the screening to other cancer cell types. N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been evaluated for their antiproliferative activity against the triple-negative breast cancer cell line, MDA-MB-231. acs.orgnih.gov Results indicated that N-substitution with straight-chain alkyl groups generally enhanced antiproliferative activity, with IC50 values ranging from 16.38 to over 100 μM. nih.gov Another study reported that certain benzimidazole-1,3,4-oxadiazole derivatives were highly active against MDA-MB-231, SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines, with some compounds showing activity comparable to the standard drug doxorubicin. nih.gov

The human lung adenocarcinoma cell line A549 has been a frequent target in these screening efforts. Some benzimidazole derivatives have shown a dose-dependent inhibition of proliferation in A549 cells, with IC50 values ranging from micromolar to sub-micromolar concentrations. scielo.brusak.edu.tr For example, a series of new benzimidazole derivatives were tested on A549 cells, with some compounds exhibiting IC50 values below 100 µM. frontierspartnerships.org In another investigation, a novel benzimidazole acylhydrazone derivative, compound 5m, was identified as a potent inhibitor of A549 cells with an IC50 of 7.19 μM. researchgate.net

The HeLa cell line, derived from cervical cancer, has also been used to assess the cytotoxic potential of these compounds. Benzimidazole derivatives have been shown to inhibit the proliferation of HeLa cells in a dose-dependent manner. scielo.br One particular derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was found to induce mitosis and stimulate mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov

Interactive Table: Cytotoxic Activity of Benzimidazole Derivatives in Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

Compound Class Cell Line IC50 (µM) Source
Benzimidazole Derivative HCT-116 16.18 waocp.org
Benzimidazole Derivative MCF-7 8.86 (µg/mL) waocp.org
N-alkylated-2-(substituted phenyl)-1H-benzimidazole MDA-MB-231 16.38 - >100 nih.gov
Benzimidazole-1,3,4-oxadiazole Derivative MDA-MB-231 Comparable to Doxorubicin nih.gov
Benzimidazole-1,3,4-oxadiazole Derivative A549 Comparable to Doxorubicin nih.gov
Benzimidazole Acylhydrazone (5m) A549 7.19 researchgate.net
Benzimidazole Derivative (7) A549 36.6 frontierspartnerships.org
Benzimidazole Derivative (13) A549 24.4 frontierspartnerships.org
Benzimidazole Derivative HeLa Dose-dependent inhibition scielo.br

Cellular Mechanistic Studies of Antiproliferative Action (e.g., apoptosis induction, cell cycle arrest)

To understand the basis of their antiproliferative effects, researchers have investigated the cellular mechanisms triggered by this compound derivatives. A common finding is the induction of apoptosis, or programmed cell death. For example, a lead benzimidazole derivative, compound 6i, was shown to induce apoptosis in HepG2 liver cancer cells, which was associated with the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, another study found that novel benzimidazole acylhydrazone derivatives induced apoptosis in A549 cells, accompanied by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). researchgate.net Western blot analysis further revealed an upregulation of Bax and downregulation of Bcl-2. researchgate.net

In addition to apoptosis, cell cycle arrest is another key mechanism by which these compounds exert their anticancer effects. Treatment of cancer cells with these derivatives has been shown to halt the cell cycle at various phases, thereby preventing cell proliferation. For instance, compound 6i was found to cause cell cycle arrest in HepG2 cells. nih.gov A separate study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that the most active compounds effectively suppressed cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov These compounds were observed to arrest the cell cycle at different phases, including the G1 and G2/M phases. nih.govmdpi.com The arrest at the G2/M phase was linked to the significant downregulation of the cell cycle proteins CyclinB1 and CDK-1. researchgate.net Some derivatives have also been reported to cause G1 cell cycle arrest. frontiersin.org

In Vivo Studies in Non-Human Models for Efficacy Assessment (e.g., tumor growth suppression in mice)

The promising in vitro results have led to the evaluation of these compounds in animal models to assess their in vivo efficacy. In one notable study, the benzimidazole derivative Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) was tested in an orthotopic hepatocellular carcinoma mouse model. nih.gov The administration of MBIC was found to significantly inhibit tumor growth at a dose of 25 mg/kg. nih.gov This finding suggests that the antiproliferative effects observed in cell culture can translate to efficacy in a living organism, providing a strong rationale for further preclinical development. Another study reported that a different benzimidazole derivative exhibited excellent in vivo oral efficacy in a B16F10 murine melanoma model. nih.gov

Assessment of Antimicrobial Properties

In addition to their anticancer potential, benzimidazole derivatives have been widely investigated for their antimicrobial activities. The structural similarity of the benzimidazole nucleus to the purine (B94841) nucleus in nucleotides makes it an attractive ligand for interacting with the biopolymers of microorganisms. researchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Microorganisms

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govspast.orgrjptonline.org Studies have shown that certain synthesized compounds exhibit good antibacterial activity, with low micromolar minimal inhibitory concentrations (MIC). rjptonline.org

Against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, several N-alkylated-2-(phenyl)-1H-benzimidazole derivatives have shown good inhibition, with MIC values ranging from 64 to 512 μg/mL. acs.org One compound, 2g, displayed significant inhibition with MIC values of 8, 4, and 4 μg/mL against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), respectively. acs.org Other research has also highlighted potent activity against MRSA. rjptonline.org

The activity against Gram-negative bacteria like Escherichia coli has also been documented, although in some cases, the efficacy is lower compared to that against Gram-positive bacteria. spast.orgnih.gov This difference is often attributed to the outer membrane of Gram-negative bacteria, which can be a barrier to hydrophobic compounds. nih.gov However, some derivatives have shown notable activity against E. coli and Pseudomonas aeruginosa. nih.govimpactfactor.org For instance, certain compounds with electron-withdrawing moieties exhibited better antibacterial activity against Gram-negative bacteria. researchgate.net

Interactive Table: Antibacterial Activity of Benzimidazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Series Bacterial Strain MIC (µg/mL) Source
N-alkylated-2-(phenyl)-1H-benzimidazoles (1a-g) Streptococcus faecalis 64 - >1024 acs.org
N-alkylated-2-(phenyl)-1H-benzimidazoles (2g) Streptococcus faecalis 8 acs.org
N-alkylated-2-(phenyl)-1H-benzimidazoles (2g) Staphylococcus aureus 4 acs.org
N-alkylated-2-(phenyl)-1H-benzimidazoles (2g) MRSA 4 acs.org
Indolylbenzo[d]imidazoles (3ao, 3aq) Staphylococcus aureus < 1 nih.gov
Indolylbenzo[d]imidazoles (3aa, 3ad) Staphylococcus aureus < 7.8 nih.gov
2-substituted-1H-benzimidazoles E. coli, B. subtilis Good activity nih.gov
Phenyl 1-benzyl-1-H-benzo [d] imidazol-2-ylcarbamates (F2) Various bacteria Most potent in series researchgate.net

Antifungal Activity Against Pathogenic Fungi

The antifungal properties of this compound derivatives have also been a significant area of investigation. These compounds have been tested against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. spast.orgchemistryjournal.netnih.gov

Several studies have reported moderate to good antifungal activity. acs.orgresearchgate.net For example, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against C. albicans and A. niger, with some compounds exhibiting MIC values of 64 μg/mL for both strains. acs.org The introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole was found to lead to positive antifungal activities. acs.org In another study, some newly synthesized benzimidazole derivatives showed good antifungal activity, with one compound in particular demonstrating notable potency. nih.gov

Interestingly, the structure-activity relationship for antifungal effects can differ from that for antibacterial activity. For instance, one study observed that compounds with electron-donating moieties had better antifungal activity, which was the reverse of what was seen for their antibacterial action. researchgate.net Some of the most potent antifungal benzimidazole derivatives have shown efficacy against fluconazole-resistant Candida species. nih.gov

Antitubercular Efficacy Against Mycobacterium tuberculosis Strains

Several studies have underscored the potential of 2-substituted benzimidazole derivatives as effective agents against Mycobacterium tuberculosis. A series of novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their tuberculostatic activity. nih.gov Notably, compounds bearing methyl groups on the benzimidazole ring and a phenethyl group at the C-2 position demonstrated significant activity against M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 6.2 μg/mL. nih.gov

Further modifications, such as the introduction of a 3,5-dichlorophenethyl moiety at the C-2 position of a 5,6-dimethyl-1H-benzo[d]imidazole core, also yielded compounds with high tuberculostatic activity. nih.gov Importantly, these active derivatives displayed selectivity for M. tuberculosis over eukaryotic cells, suggesting a favorable preliminary safety profile. nih.gov The presence of two methyl groups at the C-5 and C-6 positions of the benzimidazole core was found to be a key structural feature for high antitubercular activity.

In a different study, a series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and assessed for their ability to inhibit the in vitro growth of M. tuberculosis. scite.aiscielo.br Two lead compounds from this series, 6p and 6z , exhibited MIC values of 6.9 and 3.8 µM, respectively, against the H37Rv strain. scite.aiscielo.br These compounds were also found to be active against multidrug-resistant strains of M. tuberculosis. scite.aiscielo.br

Another investigation into 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives revealed their potential as antitubercular agents. nih.gov The most active compounds were further evaluated for their in vivo efficacy in mice models and their ability to inhibit key mycobacterial enzymes. nih.gov

Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives

CompoundTargetActivity (MIC)Reference
5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazoleMycobacterium tuberculosis0.8 - 6.2 µg/mL nih.gov
2-(3,5-dichlorophenethyl)-5,6-dimethyl-1H-benzo[d]imidazoleMycobacterium tuberculosis0.8 - 6.2 µg/mL nih.gov
Compound 6p (a 2-(benzylthio)-1H-benzo[d]imidazole)M. tuberculosis H37Rv6.9 µM scite.aiscielo.br
Compound 6z (a 2-(benzylthio)-1H-benzo[d]imidazole)M. tuberculosis H37Rv3.8 µM scite.aiscielo.br

Antiprotozoal Activity in In Vitro Parasitic Models

The therapeutic potential of benzimidazole derivatives extends to the treatment of protozoal infections. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against various protozoa, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.govresearchgate.net The study revealed that these compounds exhibited potent antiprotozoal activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug, metronidazole. nih.govresearchgate.net

Similarly, research on 2-phenyl-2H-indazole derivatives, which share structural similarities with benzimidazoles, has demonstrated significant antiprotozoal activity. nih.gov The introduction of electron-withdrawing groups on the 2-phenyl ring was found to enhance the activity against the tested protozoa. nih.gov For instance, derivatives with a 4-chlorophenyl or a 2-(trifluoromethyl)phenyl group showed IC50 values of less than 0.050 µM against E. histolytica. nih.gov

Table 2: Antiprotozoal Activity of Selected Benzimidazole and Indazole Derivatives

Compound ClassTarget ProtozoaKey FindingsReference
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazolesT. vaginalis, G. intestinalis, E. histolyticaNanomolar IC50 values, more potent than metronidazole. nih.govresearchgate.net
2-Phenyl-2H-indazolesE. histolytica, G. intestinalis, T. vaginalisElectron-withdrawing groups on the 2-phenyl ring enhance activity. nih.gov

Investigations into Antibiofilm Formation and Disruption

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Benzimidazole derivatives have emerged as promising agents that can inhibit biofilm formation. A novel benzimidazole molecule, 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, named antibiofilm compound 1 (ABC-1), was identified for its ability to prevent biofilm formation by a range of bacterial pathogens, including Vibrio cholerae, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, ABC-1 inhibits biofilm formation without significantly inhibiting bacterial growth, suggesting a specific antibiofilm mechanism. nih.gov

Further studies have shown that other benzimidazole derivatives also possess antibiofilm properties. For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated excellent activity in inhibiting biofilm formation and killing cells within mature biofilms of Staphylococcus aureus and Candida albicans. nih.gov Similarly, 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole was found to be a potent inhibitor of Escherichia coli biofilm formation. actabiomedica.ru

Table 3: Antibiofilm Activity of Selected Benzimidazole Derivatives

CompoundTarget MicroorganismKey ActivityReference
5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (ABC-1)Gram-negative and Gram-positive bacteriaInhibits biofilm formation on various surfaces. nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesStaphylococcus aureus, Candida albicansInhibits biofilm formation and kills cells in mature biofilms. nih.gov
5-bromo-2-(trifluoromethyl)-1-H-benzimidazoleEscherichia coliPronounced inhibitory effect on biofilm formation. actabiomedica.ru

Enzyme and Receptor Modulatory Activities

The biological effects of this compound derivatives are often mediated through their interaction with specific enzymes and receptors, leading to the modulation of various cellular pathways.

Inhibition of Key Metabolic Enzymes (e.g., α-glucosidase, carbonic anhydrase)

Derivatives of 2-phenyl-1H-benzo[d]imidazole have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.gov A screening of an in-house library led to the discovery of a moderate α-glucosidase inhibitor, which was then structurally optimized to yield derivatives with significantly increased activity. nih.gov The most promising compounds, 15o and 22d , exhibited IC50 values of 2.09 ± 0.04 and 0.71 ± 0.02 µM, respectively. nih.gov Kinetic studies revealed these compounds to be non-competitive inhibitors, a finding supported by molecular docking which showed their binding to an allosteric site on the enzyme. nih.gov

Modulation of Signaling Pathway-Related Proteins (e.g., Raf inhibitors, 5-Lipoxygenase, 17β-HSD10, dihydrofolate reductase)

The versatility of the benzimidazole scaffold is further demonstrated by its ability to modulate a variety of proteins involved in signaling pathways.

17β-HSD10 Inhibitors: A series of 44 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. nih.govrsc.org Compound 33 from this series showed high inhibitory efficacy with an IC50 of 1.65 ± 0.55 μM and low toxicity. nih.gov

Dihydrofolate Reductase (DHFR) Inhibitors: Molecular docking studies have suggested that N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives can act as inhibitors of dihydrofolate reductase (DHFR) from Staphylococcus aureus, a potential target for antibacterial agents. acs.org

Multi-Kinase Inhibitors: Hybrid molecules combining benzimidazole and (halogenated)benzylidene-benzohydrazide motifs have been synthesized and evaluated as potential multi-kinase inhibitors. mdpi.com Compounds 6h and 6i from this series emerged as potent inhibitors of key kinases such as EGFR, HER2, and CDK2, with compound 6i also showing significant inhibitory effects against the mTOR enzyme. mdpi.com

GABA-A Receptor Modulators: A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor. nih.gov These compounds show a preference for interacting with the α1/γ2 interface of the receptor, offering a novel chemical template for developing ligands with improved metabolic stability. nih.gov

Table 4: Enzyme and Receptor Modulatory Activities of Selected Benzimidazole Derivatives

Compound ClassTargetKey ActivityReference
2-phenyl-1H-benzo[d]imidazole derivativesα-glucosidaseNon-competitive inhibition with IC50 values in the low micromolar range. nih.gov
2-phenyl-1H-benzo[d]imidazole derivatives17β-HSD10Inhibition with IC50 of 1.65 ± 0.55 μM for the lead compound. nih.gov
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazidesEGFR, HER2, CDK2, mTORPotent multi-kinase inhibition. mdpi.com
2-(4-fluorophenyl)-1H-benzo[d]imidazolesα1β2γ2GABA-A ReceptorPositive allosteric modulation. nih.gov

Other Biological Activities Under Investigation

The exploration of the biological activities of this compound and its derivatives is an ongoing field of research. Beyond the activities detailed above, these compounds are being investigated for a wide array of other potential therapeutic applications. The benzimidazole core is a versatile pharmacophore, and its derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and analgesic agents. acs.orgindexcopernicus.comresearchgate.net For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have exhibited antiproliferative activity against cancer cell lines. acs.org Additionally, some benzimidazole derivatives have been explored for their potential as optical waveguides in material science, demonstrating the broad applicability of this chemical scaffold. nih.gov The continued investigation into these and other biological activities will likely uncover new therapeutic opportunities for this important class of compounds.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, the development of compounds with antioxidant capabilities is of significant interest. Benzimidazole derivatives have been extensively studied for their radical scavenging and antioxidant properties. mdpi.commdpi.com

The antioxidant activity of benzimidazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. ajprd.comscispace.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Research has shown that the antioxidant potential of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring and its appended groups. For instance, the presence of a free hydroxyl group on an aromatic ring attached to the benzimidazole core has been shown to be crucial for antioxidant properties. researchgate.net In one study, a series of 2-substituted benzimidazoles were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. The compound bearing a hydroxyl group demonstrated the highest activity. researchgate.net

Another study investigating 2-aryl benzimidazole derivatives found that several compounds exhibited significant radical scavenging potential, with some showing activity comparable to the standard antioxidant, ascorbic acid, at higher concentrations. ajprd.comscispace.com The introduction of hydroxyl groups to the C-2 phenyl moiety of the benzimidazole ring has also been reported to result in molecules that act as effective radical scavengers. mdpi.com

The following table summarizes the antioxidant activity of selected benzimidazole derivatives from various studies.

Compound TypeAssayKey FindingsReference
2-Substituted benzimidazolesDPPH radical scavengingCompound with a free hydroxyl group showed the most potent activity. researchgate.net
2-Aryl benzimidazole derivativesDPPH and ABTS radical scavengingSeveral derivatives displayed significant radical scavenging potential, comparable to ascorbic acid at higher doses. ajprd.comscispace.com
Hydroxy-phenyl-1H-benzimidazolesRadical scavenging assaysIntroduction of hydroxyl groups to the C-2 phenyl ring led to effective radical scavenging. mdpi.com
2-(3,5-dicholoro/bromobenzyl)-1H-benzimidazolesDPPH radical scavenging, lipid peroxidation inhibitionCompounds showed moderate DPPH radical scavenging activity and lipid peroxidation inhibition. dergipark.org.tr

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Benzimidazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). nih.gov

Pre-clinical evaluation of the anti-inflammatory effects of benzimidazole derivatives often involves in vivo models, such as the carrageenan-induced paw edema model in rats. nih.gov In this model, the reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory activity.

Structure-activity relationship (SAR) studies have revealed that the anti-inflammatory potency of benzimidazole derivatives is significantly influenced by their substitution patterns. For example, the substitution of a benzyl (B1604629) group at the 1-position of the benzimidazole ring has been shown to enhance anti-inflammatory action. nih.gov Furthermore, a series of 1,2,6-trisubstituted benzimidazoles were found to have their activity largely dependent on the groups substituted at the C6 position of the benzimidazole core. nih.gov

In some cases, benzimidazole derivatives have demonstrated potent anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, N-(1H-benzimidazol-2-ylmethyl)aniline and its 3-chloro derivative showed potent anti-inflammatory activity in the carrageenan-induced edema model. nih.gov Another study on N-substituted benzimidazole derivatives reported a compound with a high percentage of edema reduction, comparable to the standard drug celecoxib. nih.gov

The table below presents findings on the anti-inflammatory activity of various benzimidazole derivatives from pre-clinical studies.

Compound TypeModel/AssayKey FindingsReference
1,2,6-Trisubstituted benzimidazolesCarrageenan-induced paw edemaSubstitution of a benzyl group at the 1-position enhanced anti-inflammatory activity. nih.gov
2-Substituted 6-substituted benzimidazolesCarrageenan-induced paw edemaN-(1H-benzimidazol-2-ylmethyl)aniline and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline showed potent anti-inflammatory activity. nih.gov
N-Substituted benzimidazole derivativesCarrageenan-induced paw edemaA pyrazol-3-one substituted benzimidazole showed a high percentage of edema reduction. nih.gov
1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureasNot specifiedCompounds exerted notable anti-inflammatory effects compared to diclofenac. nih.gov

Structure Activity Relationship Sar Studies of 2 Benzyl 1 Phenethyl 1h Benzo D Imidazole Derivatives

Influence of Substituents at the N-1 Position on Biological Potency

For instance, studies on N-substituted benzimidazole-derived Schiff bases, where the N-1 position was occupied by groups like isobutyl and n-hexyl, demonstrated that these modifications impact antiviral, antibacterial, and antiproliferative activities. mdpi.com The hydrophobic character of these alkyl groups is believed to contribute to improved membrane penetration and, consequently, enhanced biological action. acs.org Specifically, N-hexyl-2-aminobenzimidazole showed moderate but broad-spectrum antibacterial activity against several strains, including S. aureus and E. coli. mdpi.com The design of new derivatives often incorporates benzyl (B1604629) groups at the N-1 position, drawing inspiration from established drugs like clemizole, to improve pharmacological effects. nih.gov The synthesis of 1-benzyl-1-H-benzo[d]imidazol-2-amines is a common strategy to create precursors for a variety of biologically active molecules. researchgate.netconnectjournals.com The flexibility of the molecule, which can influence receptor binding, is also affected by the rotation around the N1-C14 single bond of the N-1 substituent. nih.gov

Impact of Chemical Modifications at the C-2 Position on Activity Profiles

The C-2 position of the benzimidazole (B57391) scaffold is a key site for chemical modification to tune biological activity. The nature of the substituent at this position can drastically alter the compound's potency and selectivity for various targets. nih.gov

In a study exploring Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, modifications to the C-2 position of a benzimidazole core revealed clear SAR trends. nih.gov Replacing a simple alkyl group with an aromatic ring system was a primary focus. The study found that a phenyl group directly attached to the C-2 position resulted in the most potent compound, significantly more active than derivatives with a benzyl or a phenethyl group at the same position. nih.gov This suggests that a shorter, more rigid aromatic substituent at C-2 is optimal for this specific target.

Further modifications to the C-2 benzyl group also yielded important insights. The introduction of a hydrophobic 4-chloro substituent on the benzyl ring or an elongation of the alkyl chain between the phenyl ring and the benzimidazole core (i.e., a phenethyl group) restored activity that was weaker in the simple benzyl derivative. nih.gov In other studies focused on anti-inflammatory agents, a 2-carboxamide (B11827560) group on the benzimidazole was found to be essential for potent antagonistic activity at bradykinin (B550075) B1 receptors. nih.gov

The following table summarizes the effect of various C-2 substituents on PPARγ activation, as measured by their EC₅₀ values. nih.gov

Compound ReferenceC-2 SubstituentActivity (EC₅₀ in µM)
4ePhenyl0.27
4gPhenethyl0.31
4h4-Chlorobenzyl0.55
4fBenzyl1.4
4j4-Hydroxyphenyl5.8
4i4-Methoxyphenyl0.29

This table is based on data from a luciferase assay with COS-7 cells to assess cellular PPARγ activation. nih.gov

Role of Aromatic and Aliphatic Side Chains on Pharmacological Effects

The interplay between aromatic and aliphatic side chains at the N-1 and C-2 positions is a determining factor in the pharmacological effects of benzimidazole derivatives. The size, lipophilicity, and flexibility of these chains influence how the molecule interacts with its biological target.

For PPARγ agonists, aromatic substituents at the C-2 position are generally favored over aliphatic ones. A direct phenyl substitution at C-2 was shown to be more potent than alkyl chains like propyl or butyl. nih.gov The introduction of a benzyl group (an aromatic ring separated by a methylene (B1212753) spacer) resulted in weaker activity, but this could be enhanced by elongating the spacer to a phenethyl group, indicating an optimal distance and orientation of the aromatic moiety for receptor binding. nih.gov

In the context of antimicrobial activity, the hydrophobic nature of N-1 alkyl groups (aliphatic side chains) is considered a key contributor to efficacy, likely by facilitating passage through the lipid membranes of bacteria and fungi. acs.org For instance, an N-hexyl side chain conferred moderate, broad-spectrum antibacterial activity to a 2-aminobenzimidazole (B67599) derivative. mdpi.com The substitution of a phenyl ring at C-2 with a benzyl group was also found to increase inhibitory activity against the hyaluronidase (B3051955) enzyme. mdpi.com This highlights that the presence of a flexible methylene linker between the benzimidazole core and the aromatic ring can be beneficial for certain targets.

Effect of Halogenation and Other Substituents on Benzimidazole Ring System

Direct substitution on the benzene (B151609) portion of the benzimidazole ring system, particularly at the C-5 and C-6 positions, is a well-established strategy for modulating biological activity. nih.govscholarsresearchlibrary.com Halogenation and the introduction of other electron-withdrawing groups can significantly enhance the potency of these compounds.

In the design of novel antimicrobial and anticancer agents, derivatives with chloro (–Cl) and nitro (–NO₂) groups at the C-6 position have been synthesized to examine their effects on biological activity. nih.gov Studies on antitubercular agents revealed that benzimidazole derivatives featuring electron-withdrawing groups exhibited notable activity. doi.org Specifically, a compound with a nitro group at the C-6 position and a phenyl group at C-2 showed excellent antitubercular activity, comparable to the standard drug. doi.org This suggests that reducing the electron density of the benzimidazole ring can be advantageous for certain pharmacological applications.

The following table presents antitubercular activity data for C-2 phenyl benzimidazole derivatives with various substituents on the benzimidazole ring, measured by the zone of inhibition. doi.org

Compound ReferenceSubstituent on Benzimidazole RingM. Tuberculosis Inhibition Zone (mm)
3i6-nitro13
3f5-chloro12
3h6-chloro12
3j5-bromo11
3b5-methyl10
3d5-methoxy9
3aUnsubstituted8
StandardStreptomycin14

This data demonstrates that electron-withdrawing groups (nitro, chloro, bromo) on the benzimidazole ring enhance antitubercular activity. doi.org

Stereochemical Considerations and Their Relationship to Biological Activity

Stereochemistry can play a critical role in the biological activity of benzimidazole derivatives, particularly when chiral centers are present. The three-dimensional arrangement of atoms can dictate the molecule's ability to bind to its target receptor, with different stereoisomers often exhibiting significantly different, or even opposing, pharmacological effects.

This principle is clearly illustrated in studies of structurally related imidazole (B134444) compounds. For example, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues, the chirality at the carbon bridge connecting the naphthalene (B1677914) and imidazole rings was found to be crucial for adrenoceptor activity. nih.gov The S-(+)-isomer possessed greater binding affinity and acted as a potent agonist at α2-adrenoceptors. nih.gov In stark contrast, the R-(-)-isomer showed no agonist activity at this receptor and instead acted as a more potent antagonist than the S-(+) isomer at α2A-adrenoceptors in human platelets. nih.gov

These findings underscore that the specific spatial orientation of the substituents is fundamental. The nature of the substituent and the chirality at the benzylic carbon bridge are critical for maintaining potent and selective biological activity. nih.gov Therefore, for a compound like 2-benzyl-1-phenethyl-1H-benzo[d]imidazole, which has a potential chiral center at the first carbon of the phenethyl group, it is highly probable that its stereoisomers would display distinct biological profiles and potencies.

Computational and Theoretical Investigations of 2 Benzyl 1 Phenethyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.govniscpr.res.in It is a prominent probe for exploring molecular properties, chemical reactivity, and reaction mechanisms. nih.gov For benzimidazole (B57391) derivatives, DFT calculations provide a detailed account of electronic structure, molecular surfaces, and global reactivity descriptors. nih.govresearchgate.net

Elucidation of Electronic Structure and Reactivity Indices

DFT calculations are instrumental in determining the electronic properties and reactivity of benzimidazole derivatives. In a computational study of six 1-benzyl-2-phenyl-1H-benzimidazole derivatives (A1-A6), optimized at the B3LYP/6-31G** level of theory, key reactivity indices were calculated. researchgate.net These indices, such as chemical hardness (η), electrophilicity (ω), and electron-donating/accepting capabilities, help predict how a molecule will behave in a chemical reaction. researchgate.net

For instance, compounds A1, A2, and A3 in the study were identified as good electron donors, while compounds A4 and A5 were characterized as strong electron acceptors. researchgate.net This information is critical for understanding potential charge-transfer interactions within biological systems. researchgate.net Global reactivity descriptors computed from the energies of frontier molecular orbitals provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Interactive Table: Reactivity Indices of Benzimidazole Derivatives Below is a table of calculated reactivity indices for a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, highlighting their electron-donating or -accepting nature.

CompoundElectron-Donating Power (eV)Electron-Accepting Power (eV)Characterization
A1 4.7101.180Good Electron Donor
A2 5.6751.766Good Electron Donor
A3 4.7851.210Good Electron Donor
A4 8.1303.600Good Electron Acceptor
A5 9.2844.744Good Electron Acceptor
Data sourced from a DFT study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives. researchgate.net

Prediction of Frontier Molecular Orbitals (FMOs) and Charge Distributions

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.orglibretexts.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter that helps characterize the kinetic stability and reactivity of a molecule. nih.govacadpubl.eu A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation. numberanalytics.com

In the analysis of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the HOMO-LUMO energy gaps were calculated to understand intramolecular energy transfer and reactivity. niscpr.res.inresearchgate.net The distribution of electron density in these orbitals, often visualized using Molecular Electrostatic Potential (MEP) maps, indicates the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). acadpubl.eu For example, in related benzimidazole structures, the nitrogen atoms of the imidazole (B134444) ring typically possess a high negative charge due to their electronegativity, making them potential sites for interaction. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for drug discovery, as it helps to forecast the binding mode and affinity of a potential drug candidate to its biological target. researchgate.net

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking simulations have been successfully used to predict the binding affinities of benzimidazole derivatives to various biological targets. ekb.eg In a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives, docking analysis was performed against two protein targets: a liver alcohol dehydrogenase inhibitor (PDB ID: 5ADH) to assess antioxidant potential and an antihypertensive protein hydrolase inhibitor (PDB ID: 4XX3). researchgate.net

The results showed strong binding affinities for all six compounds, with docking scores ranging from -8.3 to -10.0 kcal/mol, suggesting these compounds could possess significant antioxidant and antihypertensive properties. researchgate.net Such high binding affinities are comparable to or better than those of known inhibitors, indicating a stable interaction between the ligand and the protein's binding site. researchgate.netekb.eg

Interactive Table: Predicted Binding Affinities of Benzimidazole Derivatives This table displays the calculated binding affinities from molecular docking simulations of 1-benzyl-2-phenyl-1H-benzimidazole derivatives with two different protein targets.

CompoundBinding Affinity (kcal/mol) with 5ADH (Antioxidant Target)Binding Affinity (kcal/mol) with 4XX3 (Antihypertensive Target)
A1 -8.3-9.2
A2 -8.5-9.4
A3 -8.4-9.3
A4 -9.0-10.0
A5 -8.8-9.8
A6 -8.7-9.7
Data sourced from a molecular docking study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives. researchgate.net

Identification of Key Amino Acid Interactions in Binding Sites

The stability of a ligand-receptor complex is determined by the specific interactions between the ligand and the amino acid residues within the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π–π stacking. ekb.egnih.gov

Docking studies on various benzimidazole derivatives reveal common interaction patterns. For instance, in the binding of benzimidazoles to the EGFR kinase domain, hydrophobic interactions with residues like Leucine (B10760876) (LEU), Valine (VAL), and Lysine (LYS) are often key. ekb.eg Similarly, studies on GABA-A receptors show that benzimidazole ligands form hydrogen bonds and aromatic interactions (both CH−π and π–π) with amino acids in the α1 and γ2 subunits. nih.gov The benzimidazolone moiety, for example, can mimic the indole (B1671886) ring of tryptophan, forming a crucial hydrogen bond with the backbone carbonyl of a leucine residue (L54) in the Mdm2 binding site. nih.gov

Elucidation of Molecular Recognition Mechanisms

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. Understanding this mechanism is key to designing more potent and selective drugs. Docking studies help elucidate how a ligand is recognized by its target protein by revealing how different parts of the molecule fit into specific sub-pockets of the binding site. nih.govnih.gov

For example, in the p53-Mdm2 interaction, a model shows a benzimidazolone moiety binding into the W23 pocket, a cyclohexyl group filling the F19 pocket, and a benzyl (B1604629) group pointing into the L26 pocket, effectively mimicking the natural p53 peptide. nih.gov This detailed understanding of how each structural component contributes to binding allows for the rational design of new derivatives with improved affinity and selectivity. ukm.my The combination of a rigid core scaffold, like benzimidazole, with flexible side chains allows the molecule to adapt its conformation to achieve an optimal fit within the binding site, a critical feature for molecular recognition. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like 2-benzyl-1-phenethyl-1H-benzo[d]imidazole, MD simulations can provide deep insights into its interaction with potential biological targets, such as enzymes or receptors. These simulations are fundamental in drug discovery to predict the stability and dynamics of a compound when bound to its target protein. researchgate.netmdpi.comnih.gov

For instance, in studies of similar benzimidazole derivatives targeting proteins like beta-tubulin or acetylcholinesterase, MD simulations have been used to confirm the stability of the docked complexes. nih.govresearchgate.net The analysis would typically involve monitoring the RMSD of the protein's backbone atoms and the heavy atoms of the ligand. Lower and more stable RMSD values indicate a more stable binding complex.

Another key aspect of conformational analysis is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues around their average positions. This helps to identify which parts of the protein are flexible and which are stable upon ligand binding. High RMSF values in certain regions might indicate conformational changes induced by the ligand.

Table 1: Representative Molecular Dynamics Simulation Parameters for a Benzimidazole Derivative-Protein Complex

ParameterValue/Description
Simulation SoftwareDesmond v3.6, GROMACS
Force FieldOPLS_2005, AMBER
SystemCompound-protein complex in a solvated box
Solvent ModelTIP3P water model
Simulation Time100 ns
Temperature300 K
Pressure1.013 bar
EnsembleNPT (isothermal-isobaric)

This table represents typical parameters used in MD simulations of drug-like molecules and is not specific to this compound.

The robustness of the binding and the residence time of a compound in the active site of its target are crucial for its pharmacological effect. While direct experimental measurement can be challenging, computational methods can provide valuable estimates.

Binding robustness can be inferred from the stability of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, observed during the MD simulation. A high frequency of these interactions throughout the simulation suggests a robust binding mode.

Residence time, or the duration for which a drug molecule remains bound to its target, is a key parameter that can correlate with the duration of the drug's effect. While standard MD simulations can give qualitative insights, more advanced techniques like steered molecular dynamics (SMD) or metadynamics are often required for a quantitative estimation of residence time. These methods calculate the potential of mean force (PMF), which represents the free energy profile along a specific dissociation pathway of the ligand from the protein. A higher energy barrier in the PMF profile indicates a longer residence time.

In Silico Pharmacological Profiling and ADME Predictions (excluding toxicity profiles)

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in identifying potential liabilities and optimizing the pharmacokinetic profile of a drug candidate. Various online tools and software packages, such as SwissADME and PreADMET, are used for these predictions.

For this compound, a typical in silico ADME profile would include predictions for various physicochemical properties and pharmacokinetic parameters. These predictions are often guided by established rules like Lipinski's rule of five, which helps to assess the drug-likeness of a compound.

Table 2: Predicted In Silico ADME Properties for a Representative 2-Substituted Benzimidazole Derivative

PropertyPredicted Value/RangeSignificance
Physicochemical Properties
Molecular Weight< 500 g/mol Influences absorption and distribution
LogP (Octanol/Water Partition Coeff.)< 5Indicates lipophilicity and membrane permeability
Hydrogen Bond Donors< 5Affects solubility and binding
Hydrogen Bond Acceptors< 10Affects solubility and binding
Topological Polar Surface Area (TPSA)< 140 ŲRelates to oral bioavailability and cell permeability
Pharmacokinetic Predictions
Gastrointestinal (GI) AbsorptionHighPredicts absorption from the gut
Blood-Brain Barrier (BBB) PermeationNoIndicates whether the compound can enter the CNS
P-glycoprotein (P-gp) SubstrateNoPredicts susceptibility to efflux pumps
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)Non-inhibitorPredicts potential for drug-drug interactions

Note: The values in this table are representative for drug-like benzimidazole derivatives and are not specific experimental or computational results for this compound. The actual values would need to be determined through specific in silico modeling of the compound.

The in silico pharmacological profile helps in understanding how the compound is likely to behave in a biological system, guiding further experimental studies. For example, a high predicted GI absorption and good metabolic stability would make a compound a more promising candidate for oral administration.

Future Directions and Research Perspectives in 2 Benzyl 1 Phenethyl 1h Benzo D Imidazole Research

Development of Novel and Diversified Synthetic Methodologies

The synthesis of 1,2-disubstituted benzimidazoles has traditionally presented challenges, often requiring harsh reaction conditions and resulting in mixtures of products. However, recent advancements in synthetic organic chemistry offer promising avenues for the efficient and selective synthesis of compounds like 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole.

Future research will likely focus on the development of more sustainable and atom-economical synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of 1,2-disubstituted benzimidazoles. mdpi.comresearchgate.net The use of environmentally benign solvents, or even solvent-free conditions, is another area of active investigation. mdpi.com

Catalysis is also poised to play a pivotal role in the future synthesis of this compound. The use of catalysts such as erbium(III) triflate (Er(OTf)3) and phosphoric acid has been shown to facilitate the selective synthesis of 1,2-disubstituted benzimidazoles under mild conditions. mdpi.comnih.gov Furthermore, the development of novel catalytic systems, including the use of nanoparticles and solid-supported catalysts, could offer enhanced reactivity and easier purification. arabjchem.org An aza-Wittig-equivalent process represents another innovative approach for the construction of the 1,2-disubstituted benzimidazole (B57391) scaffold under mild conditions and with excellent yields. rsc.org

A comparative table of emerging synthetic strategies for 1,2-disubstituted benzimidazoles is presented below:

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often improved yields. mdpi.comIncreased efficiency and reduced energy consumption.
Catalysis with Lewis Acids (e.g., Er(OTf)3) High selectivity for 1,2-disubstitution, mild reaction conditions. mdpi.comImproved control over the final product structure.
Homogeneous Acid Catalysis (e.g., Phosphoric Acid) Mild conditions, moderate to excellent yields, short reaction times. nih.govA cost-effective and straightforward synthetic route.
Aza-Wittig-Equivalent Process Mild reaction conditions, excellent yields, effective C-N bond formation. rsc.orgA versatile method for creating the core benzimidazole structure.
Iron-Catalyzed Dehydrogenative Coupling Utilizes primary alcohols and aromatic diamines, eco-friendly. researchgate.netA sustainable approach using readily available starting materials.

Identification of Undiscovered Biological Targets and Mechanisms of Action

The biological activity of benzimidazole derivatives is vast and includes anticancer, antifungal, and antibacterial properties. acs.orgnih.gov The specific substitution pattern of this compound suggests the potential for unique interactions with biological macromolecules. A key future direction will be the elucidation of its currently unknown biological targets and mechanisms of action.

The structural similarity of the benzimidazole nucleus to purines allows it to interact with a wide range of biopolymers. nih.gov Research into other substituted benzimidazoles has identified various targets, including dihydrofolate reductase (DHFR) and protein kinases like FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov It is plausible that this compound could also interact with these or other, as-yet-undiscovered targets.

Future research should employ a variety of screening and mechanistic study approaches. Cell-based assays against a panel of cancer cell lines, pathogenic fungi, and bacteria would be a logical starting point. Subsequent target deconvolution studies, perhaps using techniques such as affinity chromatography or proteomic profiling, could then be used to identify the specific molecular targets of active compounds. Understanding the mechanism of action will be crucial for the further development of this compound as a potential therapeutic agent. Some benzimidazole derivatives have been found to act as multi-target inhibitors, a desirable trait in the treatment of complex diseases like cancer. nih.govresearchgate.net Investigating whether this compound exhibits such polypharmacology will be an important area of future research.

Rational Design and Synthesis of Next-Generation Benzimidazole Scaffolds with Tuned Selectivity

Once the biological targets of this compound are identified, the next logical step will be the rational design and synthesis of next-generation analogues with improved potency and selectivity. The substituents at the N-1 (phenethyl) and C-2 (benzyl) positions offer significant scope for structural modification to fine-tune the compound's interaction with its biological target(s).

Computational modeling and molecular docking studies will be invaluable in this endeavor. By understanding the binding mode of the parent compound within the active site of its target, medicinal chemists can design modifications that enhance favorable interactions and disrupt unfavorable ones. This could involve altering the length and flexibility of the N-1 substituent, introducing various functional groups on the phenyl rings of both the benzyl (B1604629) and phenethyl moieties, and modifying the benzimidazole core itself.

The goal of such rational design would be to develop analogues with "tuned selectivity" – that is, compounds that are highly potent against their intended target while having minimal off-target effects. This is particularly important in areas like cancer chemotherapy, where off-target toxicity is a major limiting factor. For instance, if the parent compound is found to inhibit a particular kinase, modifications could be made to enhance its selectivity for that kinase over other closely related kinases, thereby reducing the potential for side effects.

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

The discovery of novel biological activities for this compound and its derivatives can be significantly accelerated through the integration of high-throughput screening (HTS) and artificial intelligence (AI).

HTS allows for the rapid testing of large libraries of compounds against a variety of biological assays. azolifesciences.com A library of derivatives based on the this compound scaffold could be synthesized and screened against a wide range of targets to identify new therapeutic applications. rsc.org For example, a cell-based HTS of a diverse chemical library led to the identification of a benzimidazole-based compound as a selective inhibitor of FLT3 for the treatment of acute myeloid leukemia. nih.gov

AI and machine learning are revolutionizing drug discovery by enabling the analysis of vast datasets and the prediction of molecular properties. mednexus.orgnih.govjsr.org In the context of this compound, AI algorithms could be trained on existing data for other benzimidazole derivatives to predict potential biological activities, toxicity profiles, and pharmacokinetic properties of novel analogues. This in silico screening can help to prioritize which compounds to synthesize and test in the laboratory, saving significant time and resources. frontiersin.org Furthermore, generative AI models can be used to design entirely new benzimidazole scaffolds with desired properties.

Application of Multi-Omics Technologies for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research should leverage the power of multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the molecular changes that occur in cells or organisms upon treatment with a compound.

For example, transcriptomic analysis (e.g., RNA-seq) could reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways it affects. Proteomics can identify changes in protein expression and post-translational modifications, which can help to pinpoint the direct targets and downstream effectors of the compound. Metabolomics can provide a snapshot of the metabolic state of the cell, revealing how the compound alters cellular metabolism.

By integrating these different "omics" datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers of its activity, and anticipate potential mechanisms of resistance. This deep mechanistic understanding is crucial for the clinical translation of any new therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 2-Benzyl-1-phenethyl-1H-benzo[d]imidazole, and how are intermediates characterized?

The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. For example, outlines a four-step process:

  • Step 1: Reacting o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol.
  • Step 2: Hydrazine substitution to generate 2-hydrazinyl derivatives.
  • Step 3: Condensation with aldehydes/ketones to form hydrazinecarboxamide intermediates.
  • Step 4: Final functionalization via aromatic substitution or cross-coupling. Characterization relies on IR spectroscopy (e.g., S-H stretching at 2634 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ7.0–8.5 ppm), and HRMS to confirm molecular weights .

Q. How are spectroscopic techniques employed to resolve structural ambiguities in benzimidazole derivatives?

  • ¹H NMR : Distinctive singlets for N-H (δ10.93–12.31 ppm) and S-H (δ12.31 ppm) help identify functional groups. Aromatic protons exhibit splitting patterns based on substituent positions .
  • IR Spectroscopy : Bands at ~3395 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm benzimidazole core integrity .
  • X-ray crystallography (e.g., ) resolves dihedral angles (e.g., 61.73° between imidazole and phenyl rings), critical for understanding planarity and steric effects .

Advanced Research Questions

Q. How can computational methods optimize the bioactivity of this compound derivatives?

  • Molecular Docking : used AutoDock Vina to evaluate EGFR inhibition. Derivatives with electron-withdrawing substituents (e.g., -Cl) showed higher binding affinities (ΔG = -9.2 kcal/mol) due to improved hydrophobic interactions .
  • DFT Calculations : B3LYP/6-31G* optimizations ( ) predict HOMO-LUMO gaps (e.g., 4.2 eV) to assess electronic stability and reactivity. Mulliken charges identify nucleophilic/electrophilic sites for targeted modifications .
  • ADMET Prediction : Tools like SwissADME ( ) evaluate toxicity (e.g., AMES mutagenicity) and pharmacokinetics (e.g., BBB permeability) to prioritize lead compounds .

Q. What strategies address discrepancies in reported biological activities (e.g., antimicrobial vs. anticonvulsant)?

  • Structural Variability : found that halogenated derivatives (e.g., 4-chlorophenyl) exhibit stronger antimicrobial activity (MIC = 8 µg/mL against S. aureus), while highlights hydrazinecarboxamide derivatives for anticonvulsant effects. Substituent polarity and steric bulk dictate target selectivity .
  • Experimental Conditions : Variations in assay protocols (e.g., broth microdilution vs. in vivo seizure models) can skew results. Standardizing IC₅₀/EC₅₀ measurement criteria is critical .

Q. How does catalyst choice influence synthesis efficiency and yield?

  • Nano-SiO₂ Catalysis : demonstrated that SiO₂ reduces reaction time (from 24 h to 6 h) and improves yields (85% vs. 60% without catalyst) via acid-base interactions that stabilize intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in multi-component reactions ( ) .

Q. What crystallographic insights inform structure-activity relationships (SAR)?

Single-crystal X-ray analysis ( ) reveals:

  • Planarity : A near-planar benzimidazole core (deviation <0.0258 Å) facilitates π-π stacking with biological targets.
  • Dihedral Angles : Larger angles (e.g., 61.95° in naphthalene derivatives) correlate with reduced antimicrobial potency due to steric hindrance .

Q. How are hydrazine derivatives tailored for specific therapeutic applications?

  • Anticonvulsant Agents : synthesized 2-hydrazinyl derivatives condensed with aromatic aldehydes. Compounds with electron-donating groups (e.g., -OCH₃) showed prolonged seizure latency in MES models (ED₅₀ = 32 mg/kg) .
  • EGFR Inhibitors : optimized derivatives with -CF₃ substituents for enhanced hydrophobic binding in kinase domains .

Methodological Considerations

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays) .
  • Synthetic Optimization : Employ DoE (Design of Experiments) to screen catalysts, solvents, and temperatures systematically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.